Physicochemical Properties of 4-Methoxy-N-(2,2,2-trifluoroethyl)aniline
Physicochemical Properties of 4-Methoxy-N-(2,2,2-trifluoroethyl)aniline
This guide provides an in-depth technical analysis of 4-methoxy-N-(2,2,2-trifluoroethyl)aniline , a specialized fluorinated intermediate used in medicinal chemistry to modulate basicity and metabolic stability in drug candidates.[1]
Technical Monograph & Experimental Guide
Executive Summary & Identity
4-methoxy-N-(2,2,2-trifluoroethyl)aniline is a secondary aniline derivative characterized by the presence of an electron-donating methoxy group at the para position and a strongly electron-withdrawing 2,2,2-trifluoroethyl group on the nitrogen atom.[1] This unique "push-pull" electronic structure significantly alters its physicochemical profile compared to non-fluorinated analogs, making it a critical motif for optimizing lipophilicity (LogP) and pKa in lead optimization campaigns.
Chemical Identity
| Parameter | Data |
| IUPAC Name | N-(2,2,2-Trifluoroethyl)-4-methoxyaniline |
| Common Name | N-(2,2,2-Trifluoroethyl)-p-anisidine |
| CAS Registry Number | 62158-95-6 |
| Molecular Formula | C |
| Molecular Weight | 205.18 g/mol |
| SMILES | COC1=CC=C(NCC(F)(F)F)C=C1 |
| Structural Class | Fluorinated Arylamine |
Physicochemical Profile
The introduction of the trifluoroethyl group (
Key Metrics Table
| Property | Value (Experimental/Predicted) | Context & Implication |
| Physical State | Pale yellow oil to low-melting solid | Tendency to darken upon oxidation/light exposure.[1] |
| Boiling Point | ~255–260 °C (760 mmHg) | High boiling point due to molecular weight and polarity, despite reduced H-bonding.[1] |
| Density | ~1.28 g/cm³ | Significantly denser than non-fluorinated N-ethyl-p-anisidine (~1.04 g/cm³) due to fluorine content.[1] |
| pKa (Conjugate Acid) | 2.8 – 3.5 (Predicted) | Critical Insight: Drastically lower than N-ethyl-p-anisidine (~5.7).[1] The electron-withdrawing |
| LogP (Lipophilicity) | 2.9 – 3.2 | Higher than p-anisidine (~0.95) and N-ethyl-p-anisidine (~2.0).[1] The fluorine atoms increase hydrophobicity, improving membrane permeability. |
| Solubility | Low in water; High in DCM, EtOAc, MeOH | Soluble in organic solvents; requires acidic pH (< 2) for significant aqueous solubility.[1] |
Mechanistic Insight: The Fluorine Effect
Understanding the electronic perturbation caused by the trifluoroethyl group is essential for rational drug design.[1]
-
Basicity Modulation: The
-fluorine atoms pull electron density away from the nitrogen via the -bond framework (Inductive effect).[1] This prevents the nitrogen lone pair from being readily available for protonation.-
Result: At physiological pH (7.4), the molecule remains predominantly neutral (unprotonated), facilitating passive diffusion across the blood-brain barrier (BBB) or cell membranes.
-
-
Metabolic Blocking: The trifluoroethyl group is metabolically robust. Unlike an
-ethyl group, which is prone to oxidative dealkylation by CYP450 enzymes (via -hydroxylation), the strong C-F bonds and the electron-deficient nature of the adjacent methylene make the -dealkylation pathway significantly slower.[1]
Visualization: Electronic & Metabolic Pathways
The following diagram illustrates the synthesis logic and the metabolic divergence compared to non-fluorinated analogs.
Caption: Synthesis via reductive amination and subsequent metabolic stability profile showing resistance to N-dealkylation.[1]
Experimental Protocols
Two primary methods are recommended. Method A is preferred for scale-up and mild conditions.[1] Method B is useful when aldehyde reagents are unavailable.
Method A: Reductive Amination (Gold Standard)
This method uses trifluoroacetaldehyde ethyl hemiacetal, which is easier to handle than the gaseous trifluoroacetaldehyde.
Reagents:
-
Trifluoroacetaldehyde ethyl hemiacetal (1.2 – 1.5 equiv)
-
Sodium borohydride (
) or Sodium cyanoborohydride ( ) (1.5 equiv) -
Solvent: Methanol (MeOH) or Dichloromethane (DCM) with catalytic acetic acid.
Protocol:
-
Imine Formation: In a dry round-bottom flask, dissolve p-anisidine (10 mmol) in anhydrous MeOH (30 mL). Add trifluoroacetaldehyde ethyl hemiacetal (12 mmol).
-
Activation: If using
, add glacial acetic acid (catalytic, ~0.5 mL) to adjust pH to ~5–6. Stir at room temperature for 1–2 hours. Note: The imine intermediate is electron-deficient and forms slowly.[1] -
Reduction: Cool the mixture to 0 °C. Add the reducing agent (
or ) portion-wise over 15 minutes to control gas evolution. -
Reaction: Allow the mixture to warm to room temperature and stir overnight (12–16 hours). Monitor by TLC (System: Hexane/EtOAc 4:1). The product will be less polar than the starting aniline.
-
Workup: Quench with saturated
solution. Evaporate MeOH under reduced pressure. Extract the residue with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over , and concentrate.[2] -
Purification: Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Method B: Alkylation with Trifluoroethyl Triflate
Reagents:
-
2,2,2-Trifluoroethyl triflate (1.1 equiv)[1]
-
Base:
(2.0 equiv) or DIPEA (1.5 equiv) -
Solvent: Acetonitrile (MeCN) or DMF.
Protocol:
-
Dissolve p-anisidine (5 mmol) and
(10 mmol) in dry MeCN (15 mL). -
Add 2,2,2-trifluoroethyl triflate dropwise at room temperature.
-
Heat the mixture to 60–80 °C for 4–6 hours. Caution: Trifluoroethyl triflate is a potent alkylating agent.[1]
-
Cool, filter off inorganic solids, and concentrate.
-
Purify via chromatography as described above.
Safety & Handling (SDS Summary)
-
Hazards: Like most anilines, this compound should be treated as toxic if swallowed, inhaled, or in contact with skin.[1]
-
Specific Fluorine Hazard: Thermal decomposition may release hydrogen fluoride (HF) and toxic fluoride fumes. Avoid heating above 200 °C without proper ventilation.
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The compound may darken (oxidize) upon prolonged exposure to air.
References
-
ChemicalBook. (2025). 4-methoxy-N-(2,2,2-trifluoroethyl)aniline (CAS 62158-95-6) Physicochemical Data.[3]Link[1]
-
Sigma-Aldrich. (2025). Product Specification: 4-Methoxy-N-(2,2,2-trifluoroethyl)aniline (L512729).[1]Link[1]
-
PubChem. (2025).[4][5] Compound Summary: N-(2,2,2-Trifluoroethyl)anilines.[1][6]Link[1]
-
Organic Chemistry Portal. (2024). Reductive Amination: Methodologies and Mechanisms.Link
Sources
- 1. CN102311319A - Method for preparing 2-(2,2,2-trifluoroethyl) anisole - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. keyorganics.net [keyorganics.net]
- 4. P-Anisidine | C7H9NO | CID 7732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethanamine, 2,2,2-trifluoro- | C2H4F3N | CID 9773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
